PGLa

Catalog No.
S1768470
CAS No.
102068-15-5
M.F
C₈₈H₁₆₂N₂₆O₂₂S
M. Wt
1968.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PGLa

CAS Number

102068-15-5

Product Name

PGLa

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]hexanamide

Molecular Formula

C₈₈H₁₆₂N₂₆O₂₂S

Molecular Weight

1968.5 g/mol

InChI

InChI=1S/C88H162N26O22S/c1-19-48(9)69(113-78(126)52(13)97-66(117)42-95-72(120)50(11)98-79(127)59(31-23-27-36-91)108-85(133)64(44-115)111-77(125)54(15)100-81(129)61(33-38-137-18)104-65(116)41-93)87(135)101-51(12)73(121)96-43-67(118)105-57(29-21-25-34-89)82(130)114-70(49(10)20-2)88(136)103-55(16)74(122)106-60(32-24-28-37-92)83(131)112-68(47(7)8)86(134)102-56(17)76(124)110-63(40-46(5)6)84(132)107-58(30-22-26-35-90)80(128)99-53(14)75(123)109-62(71(94)119)39-45(3)4/h45-64,68-70,115H,19-44,89-93H2,1-18H3,(H2,94,119)(H,95,120)(H,96,121)(H,97,117)(H,98,127)(H,99,128)(H,100,129)(H,101,135)(H,102,134)(H,103,136)(H,104,116)(H,105,118)(H,106,122)(H,107,132)(H,108,133)(H,109,123)(H,110,124)(H,111,125)(H,112,131)(H,113,126)(H,114,130)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,68-,69-,70-/m0/s1

InChI Key

PJRSUKFWFKUDTH-JWDJOUOUSA-N

SMILES

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)CN

Synonyms

(4-24)-PLY(a), GLa peptide, peptide-Gly-Leu-amide, PGL(a), PGLA, PYL(a), 4-24-

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)CN

PGLa, or poly(glycolic acid), is a biodegradable thermoplastic polyester characterized by its aliphatic ester bonds. These bonds contribute to its hydrolytic instability, making PGLa a material of significant interest in biomedical applications. The polymer exhibits a glass transition temperature ranging from 35°C to 40°C and possesses high crystallinity (approximately 45-55%), which leads to remarkable mechanical properties, such as an elongation coefficient of 15-35% and an elastic modulus of around 12.5 GPa. PGLa is fully degraded by the body within four months, although its mechanical properties diminish significantly after six weeks .

In the context of sutures, PGLA's mechanism of action relies on its biodegradation. As the suture degrades in the body, it loses tensile strength and eventually gets absorbed by surrounding tissues. This eliminates the need for suture removal, simplifying the healing process [].

Drug Delivery

One of the most prominent research applications of PLGA lies in its ability to act as a carrier for drug delivery []. Due to its biodegradability, PLGA can be implanted in the body and gradually breaks down, releasing the encapsulated drug at a controlled rate. This allows for sustained and targeted drug delivery, potentially reducing side effects and improving treatment efficacy []. Researchers are actively investigating the use of PLGA nanoparticles and microparticles to deliver various drugs, including:

  • Anti-cancer drugs for targeted tumor therapy [].
  • Chemotherapeutic agents for sustained release and reduced systemic toxicity.
  • Vaccines for inducing prolonged immune responses [].

Tissue Engineering

PLGA's biocompatible and biodegradable nature makes it a valuable material for tissue engineering applications. Researchers explore its use in creating scaffolds that mimic the natural extracellular matrix (ECM) and provide support for cell growth and tissue regeneration []. These scaffolds can be tailored to specific tissues like bone, cartilage, and skin, offering a potential solution for:

  • Repairing damaged tissues following injuries or diseases [].
  • Guiding the growth and differentiation of stem cells for regenerative medicine [].
  • Developing in vitro models for studying tissue development and disease progression [].

Gene Therapy

PLGA also plays a role in gene therapy research as a carrier for delivering genetic material like DNA and RNA molecules into cells []. By encapsulating these molecules within PLGA nanoparticles, researchers can achieve targeted delivery to specific tissues and cells, potentially offering a novel approach for treating genetic disorders and infectious diseases [].

The primary chemical reaction involving PGLa is hydrolysis, where the ester bonds in the polymer are cleaved in the presence of water. This process results in the formation of glycolic acid, which is further metabolized through various metabolic pathways in the body. The degradation kinetics can vary depending on environmental conditions and the specific formulation of PGLa used .

The synthesis of PGLa typically involves ring-opening polymerization or solution polycondensation methods. The choice of method influences the molecular weight and properties of the resulting polymer. For instance, varying the ratio of lactic acid to glycolic acid during synthesis allows for tailored mechanical properties and degradation rates. Advanced techniques also enable the production of PGLa with controlled stereochemistry and sequence, enhancing its applicability in biomedical fields .

PGLa is widely used in various biomedical applications due to its biodegradability and mechanical properties:

  • Sutures: Absorbable sutures made from PGLa are commonly used in surgical procedures.
  • Drug Delivery Systems: PGLa can encapsulate drugs and release them over time as it degrades.
  • Tissue Engineering Scaffolds: Its biocompatibility makes it ideal for scaffolding in regenerative medicine.
  • Orthopedic Devices: Used in devices that require gradual absorption over time .

Studies on PGLa have focused on its interactions with biological systems, particularly how it degrades and releases its byproducts in vivo. Research has shown that the rate of degradation can be influenced by factors such as pH, temperature, and the presence of enzymes like esterases. These interactions are crucial for optimizing PGLa's performance in drug delivery and tissue engineering applications .

PGLa shares similarities with other biodegradable polymers but stands out due to its unique properties:

Compound NameCompositionDegradation TimeMechanical Properties
Poly(lactic acid)Lactic acid only10 monthsHigh strength, low elongation
Poly(glycolic acid)Glycolic acid only4 monthsHigh crystallinity
Poly(lactic-co-glycolic acid)Lactic and glycolicVaries (1-6 months)Tunable based on ratio

Uniqueness of PGLa:

  • Faster Degradation: Compared to pure polylactic acid, PGLa degrades more quickly due to its higher glycolic content.
  • Versatile

Peptidyl-Glycylleucine-Carboxyamide is a twenty-one residue antimicrobial peptide with the primary sequence Glycine-Methionine-Alanine-Serine-Lysine-Alanine-Glycine-Alanine-Isoleucine-Alanine-Glycine-Lysine-Isoleucine-Alanine-Lysine-Valine-Alanine-Leucine-Lysine-Alanine-Leucine-carboxyamide [1] [12] [36]. This peptide belongs to the magainin family of antibiotic peptides originally isolated from the granular skin glands of Xenopus laevis [1] [2] [3].

The molecular formula of PGLa is C₈₈H₁₆₂N₂₆O₂₂S with a molecular weight of 1968.45 daltons [36]. The peptide exhibits a distinctive amino acid composition characterized by a high proportion of alanine residues, which constitute 33.3% of the total sequence [12] [36]. The detailed amino acid composition analysis reveals the following distribution:

Amino AcidSingle Letter CodeCountPercentage (%)Molecular Weight (Da)
AlanineA733.371.078
LysineK419.0128.172
GlycineG314.357.051
IsoleucineI29.5113.158
LeucineL29.5113.158
MethionineM14.8131.196
SerineS14.887.077
ValineV14.899.131

The chemical properties of PGLa reveal a peptide with 61.9% hydrophobic residues, 19.0% charged residues, and 38.1% polar residues [12] [17]. The peptide possesses a net positive charge of +4 at physiological pH due to the presence of four lysine residues distributed throughout the sequence [1] [3] [15].

Post-translational Processing from PYLa/Peptidyl-Glycylleucine-Carboxyamide A Precursor

Peptidyl-Glycylleucine-Carboxyamide undergoes post-translational processing from a larger precursor protein designated PYLa/Peptidyl-Glycylleucine-Carboxyamide A [12] [13] [16]. The mature PGLa peptide corresponds to amino acids 39-59 of the PYLa/Peptidyl-Glycylleucine-Carboxyamide A precursor after enzymatic cleavage [12]. This processing pathway involves discrete morphological rearrangements of the entire secretory compartment within the granular skin glands of Xenopus laevis [13].

The biosynthesis pathway demonstrates that precursor proteins are initially synthesized in intact secretory cells, while post-translational processing requires morphological reorganization to a vacuolated stage [13]. Immunocytochemical localization studies indicate that the processing occurs through a step-wise mechanism involving specific endoproteolytic cleavage events that release PGLa along with other bioactive peptides including PYLa and Peptidyl-Glycylleucine-Carboxyamide-H from the common precursor [12] [13].

The post-translational processing involves the activity of putative processing enzymes, including dipeptidyl aminopeptidase, which exhibits high activity during periods of peptide biosynthesis and regeneration [13]. The processed secretory material is subsequently stored in vacuolae-derived storage granules within the mature gland structure [13]. This processing mechanism ensures the controlled release of the mature antimicrobial peptide in response to appropriate physiological stimuli [16].

Secondary Structure: α-Helical Conformation

Peptidyl-Glycylleucine-Carboxyamide exhibits a remarkable conformational plasticity that is fundamentally dependent on its environmental context [1] [2] [17]. In aqueous solution, the peptide is practically devoid of secondary structure and adopts a random coil conformation [6] [17] [21]. However, upon interaction with membrane-mimetic systems, particularly in the presence of anionic lipids, PGLa undergoes a dramatic structural transition to adopt a well-defined α-helical conformation [1] [2] [17].

Nuclear magnetic resonance spectroscopy studies have demonstrated that the α-helical structure is formed between residues 6 and 21 when PGLa is associated with detergent micelles or lipid bilayers [2]. The amino-terminal residues (1-5) remain highly mobile and do not participate in the stable helical structure [2]. Solid-state nuclear magnetic resonance experiments using specifically labeled peptides have shown that the fluctuations of backbone sites decrease progressively from Alanine-6 toward the carboxy terminus, with Alanine-20 exhibiting essentially rigid behavior [2].

The helical conformation of PGLa demonstrates concentration-dependent realignment properties within membrane environments [15] [19]. At low peptide concentrations (peptide to lipid ratio of 1:200), the amphiphilic peptide adopts a surface-bound state with the helix axis oriented approximately parallel to the membrane surface (tilt angle of approximately 95°) [15] [19] [21]. At higher concentrations (peptide to lipid ratio of 1:50), the peptide undergoes realignment to an obliquely tilted state with a tilt angle of approximately 127°, representing a novel tilted conformation distinct from typical membrane-inserted states [15] [19] [21].

Tertiary Structural Dynamics in Aqueous Solutions

In aqueous solutions, Peptidyl-Glycylleucine-Carboxyamide exhibits highly dynamic tertiary structural behavior characterized by the absence of stable tertiary contacts [6] [17] [21]. The peptide adopts an extended, unordered conformation with multiple short-lived backbone conformations in rapid exchange [17] [21]. Hydrogen-nitrogen to hydrogen-alpha coupling constants measured by nuclear magnetic resonance spectroscopy fall within the range of 6.2-6.8 Hz, confirming the predominantly unordered nature of the backbone conformation [18].

The structural dynamics in aqueous solution can be described as a mixture of different conformational states, including transient helical turns and extended conformations [18] [21]. The peptide demonstrates significant conformational flexibility, particularly in the amino-terminal region, which lacks stable secondary structure elements [2] [21]. This intrinsic flexibility in aqueous solution is attributed to the amphiphilic nature of the sequence, where hydrophobic and hydrophilic residues do not form stable intramolecular interactions in the absence of a hydrophobic environment [17] [25].

Molecular dynamics simulations have revealed that the unstructured state in aqueous solution is stabilized by favorable peptide-water interactions, particularly involving the charged lysine residues and polar amino acids [21] [22]. The absence of stabilizing tertiary contacts in water allows for rapid conformational sampling and maintains the peptide in a state ready for membrane interaction and subsequent structural reorganization [21] [25].

Amphiphilic Properties and Hydropathicity Profiles

Peptidyl-Glycylleucine-Carboxyamide exhibits pronounced amphiphilic properties that are fundamental to its biological activity and membrane-interacting capabilities [1] [3] [17]. The amphiphilic character arises from the distinct spatial segregation of hydrophobic and hydrophilic amino acids when the peptide adopts its α-helical conformation in membrane environments [1] [17] [19].

Hydropathicity analysis reveals that the hydrophobic residues, including alanine, isoleucine, leucine, valine, and methionine, are concentrated on one face of the α-helix, while the charged lysine residues and polar amino acids are positioned on the opposite face [17]. This amphiphilic arrangement creates a well-defined hydrophobic surface comprising approximately 62% of the total residues and a hydrophilic surface containing the four positively charged lysine residues [17].

The hydropathicity profile demonstrates that the carboxy-terminal region (residues 16-21) exhibits particularly strong hydrophobic character due to the presence of valine, alanine, and leucine residues [3] [17] [43]. This hydrophobic carboxy-terminal segment plays a crucial role in membrane insertion and peptide-peptide interactions [20] [43]. Recent computational studies have identified the carboxy-terminal tail as essential for facilitating water pore formation and enhancing peptide insertion into membrane bilayers [20] [43].

XLogP3

-2.7

Sequence

One Letter Code: GMASKAGAIAGKIAKVALKAL-NH2

MeSH Pharmacological Classification

Anti-Infective Agents

Dates

Modify: 2024-04-14

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